An In-Depth Technical Guide to 4-Amino-1H-imidazole-2-carboxylic acid: Synthesis and Properties
An In-Depth Technical Guide to 4-Amino-1H-imidazole-2-carboxylic acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-1H-imidazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific detailed protocols for its synthesis are not extensively documented in publicly available literature, this document outlines a plausible synthetic approach based on established methodologies for analogous compounds. It also summarizes its known physicochemical properties and explores its potential biological significance within the broader context of 4-aminoimidazole derivatives.
Physicochemical Properties
4-Amino-1H-imidazole-2-carboxylic acid (CAS No. 155815-92-2) is a small molecule with the potential for diverse chemical interactions. A summary of its key computed and known properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃O₂ | |
| Molecular Weight | 127.10 g/mol | |
| CAS Number | 155815-92-2 | |
| XLogP3 | -0.4 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 127.038176411 | |
| Topological Polar Surface Area | 92 Ų | |
| Storage Temperature | 2–8 °C (under inert gas) |
Synthesis of 4-Amino-1H-imidazole-2-carboxylic acid: A Proposed Pathway
A definitive, step-by-step experimental protocol for the synthesis of 4-Amino-1H-imidazole-2-carboxylic acid is not readily found in peer-reviewed journals. However, based on the well-established synthesis of the closely related compound, 4-amino-5-imidazolecarboxamide, a potential synthetic route can be proposed starting from diaminomaleonitrile. This proposed pathway involves a two-step process: the formation of an intermediate via reaction with formamide, followed by a cyclization and hydrolysis reaction.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 4-Amino-1H-imidazole-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Intermediate 1
This step is adapted from the industrial production method of a similar imidazole derivative.
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Reaction Setup: In a 5L three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, under an argon atmosphere, sequentially add 1458 mL of anhydrous tetrahydrofuran (THF), 162 g of diaminomaleonitrile, and 101.3 g of formamide.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Addition of Phosphorus Oxychloride: Slowly add 344.7 g of phosphorus oxychloride dropwise, maintaining the temperature at or below 35 °C.
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Reaction: After the addition is complete, allow the reaction to proceed at 35 °C for 2 hours. Monitor the reaction progress by sampling every hour until the starting material (diaminomaleonitrile) is consumed (e.g., as determined by liquid chromatography).
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Workup: Quench the reaction by carefully adding it to a stirred mixture of ice and water. Neutralize the mixture with a suitable base (e.g., sodium carbonate) to a pH of 8. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization and Hydrolysis to 4-Amino-1H-imidazole-2-carboxylic acid
This second step is a proposed modification of the subsequent step in the synthesis of 4-amino-5-imidazolecarboxamide.
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Reaction Setup: In a 3L three-necked flask equipped with a thermometer, a reflux condenser, and a tail gas absorber, under an argon atmosphere, add 1450 mL of water, 290 g of sodium hydroxide, and the crude intermediate from Step 1.
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Heating: Heat the mixture to 95 °C and maintain this temperature for approximately 3 hours. Monitor the reaction for completion.
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Cooling and Acidification: Once the reaction is complete, cool the mixture to 0 °C. Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This should precipitate the crude product.
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Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude 4-Amino-1H-imidazole-2-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Biological Properties and Potential Significance
While the specific biological activities of 4-Amino-1H-imidazole-2-carboxylic acid are not extensively characterized, the broader class of 4-aminoimidazole derivatives has significant roles in various biological processes.
Involvement in Metabolic Pathways
Aminoimidazole derivatives are crucial intermediates in the de novo purine biosynthesis pathway. Specifically, 5-aminoimidazole ribonucleotide (AIR) is a key precursor in the synthesis of purine nucleotides, which are fundamental building blocks of DNA and RNA. The carboxylation of AIR is a critical step in this pathway. Given its structural similarity, it is plausible that 4-Amino-1H-imidazole-2-carboxylic acid or its derivatives could interact with enzymes involved in purine metabolism.
Potential as Enzyme Inhibitors
Derivatives of imidazole carboxylic acids have been investigated as inhibitors of various enzymes. For instance, derivatives of 1H-imidazole-2-carboxylic acid have been identified as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem antibiotics. Furthermore, certain 5-amino-1H-imidazole-4-carboxamide derivatives have been shown to be potent inhibitors of protein kinase C-ι, an oncogene overexpressed in several cancers. The structural features of 4-Amino-1H-imidazole-2-carboxylic acid suggest it could be a scaffold for the development of novel enzyme inhibitors.
Signaling Pathway Interactions (Hypothesized)
Given that related aminoimidazole derivatives like 5-aminoimidazole-4-carboxamide riboside (AICAR) are known to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis, it is conceivable that 4-Amino-1H-imidazole-2-carboxylic acid could also modulate this or related signaling pathways. The AMPK pathway is a key regulator of glucose and lipid metabolism, and its activation has therapeutic implications for metabolic diseases such as type 2 diabetes.
Caption: The established signaling pathway of AICAR, a related aminoimidazole derivative, through AMPK.
Conclusion
4-Amino-1H-imidazole-2-carboxylic acid represents a molecule of interest for further investigation in the fields of synthetic and medicinal chemistry. While a standardized synthesis protocol is not yet established in the literature, a plausible route based on known transformations of similar compounds provides a solid foundation for its preparation. The structural similarities to biologically important aminoimidazole derivatives suggest its potential for interaction with key metabolic and signaling pathways, warranting further exploration of its biological activities and therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.
